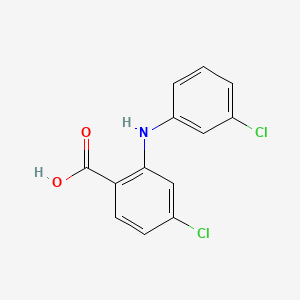

Dcdpc

概要

説明

4-クロロ-2-[(3-クロロフェニル)アミノ]安息香酸は、一般的に DCDPC と呼ばれる合成有機化合物です。この化合物は、ジクロロジフェニルアミンカルボン酸類に属します。

2. 製法

合成経路と反応条件: 4-クロロ-2-[(3-クロロフェニル)アミノ]安息香酸の合成は、通常、4-クロロ安息香酸と3-クロロアニリンを反応させることにより行われます。この反応は、ルイス酸などの適切な触媒の存在下、制御された温度と圧力の条件下で行われます。 反応混合物は、その後、再結晶またはクロマトグラフィーなどの標準的な技術を用いて精製され、目的の生成物が得られます .

工業生産方法: 工業的な設定では、4-クロロ-2-[(3-クロロフェニル)アミノ]安息香酸の生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、効率的な生産を確保するために、大型反応器と連続フローシステムの使用が含まれます。反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されます。 最終生成物は、その純度と一貫性を確保するために、厳格な品質管理措置にかけられます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-chloroaniline. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

化学反応の分析

反応の種類: 4-クロロ-2-[(3-クロロフェニル)アミノ]安息香酸は、以下のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの強い酸化剤を使用して酸化し、対応するキノンを生成することができます。

還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、アミンを生成することができます。

置換: この化合物は、求電子置換反応を起こすことができ、塩素原子がニトロ基またはアルキル基などの他の置換基に置き換わる可能性があります.

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 濃硝酸と硫酸を用いたニトロ化.

生成される主な生成物:

酸化: キノン。

還元: アミン。

置換: ニトロ誘導体、アルキル誘導体.

科学的研究の応用

4-クロロ-2-[(3-クロロフェニル)アミノ]安息香酸は、科学研究において幅広い用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、酵素阻害剤または受容体モジュレーターとしての役割など、潜在的な生物活性について研究されています.

医学: 特定の疾患の治療において、薬物候補として機能する可能性のある薬理学的用途の可能性を探求するための研究が進行中です.

作用機序

4-クロロ-2-[(3-クロロフェニル)アミノ]安息香酸の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、カルシウムチャネルブロッカーとして作用することが知られており、これは細胞膜のカルシウムチャネルを通るカルシウムイオンの流入を阻害することを意味します。 この作用は、筋肉の収縮、神経伝達物質の放出、酵素活性など、さまざまな細胞プロセスに影響を与える可能性があります . その作用機序に関与する正確な分子経路と標的は、現在も調査中です。

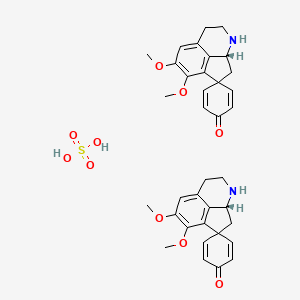

類似化合物:

- 4-クロロ-2-[(3-クロロフェニル)アミノ]安息香酸は、他のジクロロジフェニルアミンカルボン酸と構造的類似性を共有しています。

- 4-クロロ-2-[(3-クロロフェニル)アミノ]安息香酸、4-クロロ-2-[(4-クロロフェニル)アミノ]安息香酸、および4-クロロ-2-[(2-クロロフェニル)アミノ]安息香酸などの化合物は、類似の化学的性質と反応性を示します .

独自性:

- 4-クロロ-2-[(3-クロロフェニル)アミノ]安息香酸における塩素原子とアミノ基のユニークな組み合わせは、この化合物に独自の化学的性質を与え、特定の用途に役立つ化合物となっています。

- カルシウムチャネルブロッカーとして作用する能力は、他の類似の化合物とは異なり、ユニークな治療的可能性を提供します .

類似化合物との比較

- 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid shares structural similarities with other dichloro-diphenylamine carboxylic acids.

- Compounds like 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid, 4-chloro-2-[(4-chlorophenyl)amino]benzoic acid, and 4-chloro-2-[(2-chlorophenyl)amino]benzoic acid have similar chemical properties and reactivity .

Uniqueness:

- The unique combination of chlorine atoms and the amino group in 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid gives it distinct chemical properties, making it a valuable compound for specific applications.

- Its ability to act as a calcium channel blocker sets it apart from other similar compounds, providing unique therapeutic potential .

特性

IUPAC Name |

4-chloro-2-(3-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-2-1-3-10(6-8)16-12-7-9(15)4-5-11(12)13(17)18/h1-7,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDQYSSLIKJJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170530 | |

| Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17870-85-8 | |

| Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017870858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

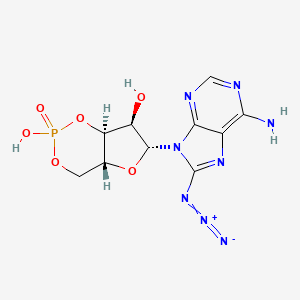

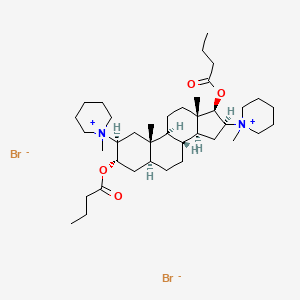

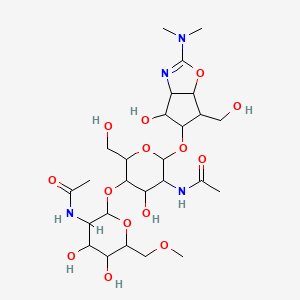

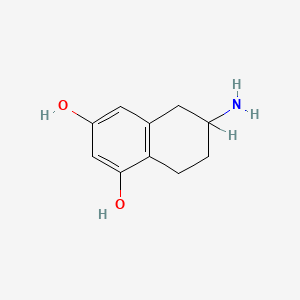

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[(1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B1198007.png)